(R)-(+)-1-Phenylpropyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-isocyanatopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPXXSJFZSZULR-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Kinetic Profiles of R + 1 Phenylpropyl Isocyanate Reactions
Nucleophilic Addition Reactions of the Isocyanate Group
The isocyanate group's carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This forms the basis for its reactions with a variety of nucleophiles. acs.org
Formation of Urethanes with Alcohols and Phenols: Kinetics and Stereochemical Implications
The reaction between (R)-(+)-1-phenylpropyl isocyanate and alcohols or phenols yields urethanes (carbamates). This reaction is a cornerstone of polyurethane chemistry. kuleuven.bevaia.com The kinetics of this reaction are typically second-order, being first-order with respect to each reactant. osti.gov However, the mechanism can be complex, often involving the participation of multiple alcohol molecules which can act as both reactant and catalyst. kuleuven.benih.gov Studies have shown that the reaction rate can be influenced by the alcohol concentration, with alcohol trimers becoming significant at higher concentrations. kuleuven.benih.gov
The reaction is generally believed to proceed through a concerted mechanism where the nucleophilic attack of the alcohol on the isocyanate carbon and the proton transfer occur simultaneously. kuleuven.benih.govrsc.org The stereochemistry at the chiral center of this compound is generally retained during the reaction, leading to the formation of optically active urethanes.
The reactivity of the hydroxyl group is influenced by both electronic and steric factors. For instance, electron-withdrawing groups on a phenol (B47542) can increase its reactivity towards isocyanates in the presence of an amine catalyst, while sterically hindered phenols show reduced reactivity. zenodo.org The polarity of the solvent also plays a crucial role, with more polar solvents generally accelerating the reaction rate. researchgate.net
Table 1: Kinetic Data for the Reaction of Phenyl Isocyanate with Various Alcohols
| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| 2-Propanol | - | 25 | Varies with concentration | kuleuven.be |
| Cyclohexanol | - | 25 | Varies with concentration | kuleuven.be |
| 1-Butanol | Dichloromethane | Various | Dependent on catalysis | rsc.org |
| Various | Benzene (B151609) | 20, 30, 40 | Follows second-order kinetics | osti.gov |
Note: This table is illustrative and based on general findings for phenyl isocyanate, a related compound. Specific kinetic data for this compound may vary.
Synthesis of Ureas with Amines and their Derivatives
This compound reacts readily with primary and secondary amines to form substituted ureas. researchgate.net This reaction is generally rapid and proceeds without the need for a catalyst. commonorganicchemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the urea (B33335). researchgate.net Both primary and secondary amines can react, with their relative reactivity influenced by basicity and steric hindrance. researchgate.net
Various synthetic protocols have been developed for the synthesis of ureas from isocyanates, including one-pot procedures where the isocyanate is generated in situ. beilstein-journals.orgorganic-chemistry.orgnih.gov These methods offer efficient pathways to a diverse range of urea derivatives. beilstein-journals.orgasianpubs.org
Detailed Analysis of Zwitterionic and Concerted Mechanisms
The mechanism of nucleophilic addition to isocyanates has been a subject of considerable study. Two primary mechanisms are often considered: a stepwise mechanism involving a zwitterionic intermediate and a concerted mechanism.
In the context of alcohol addition, theoretical and experimental evidence strongly supports a concerted mechanism . kuleuven.benih.gov This mechanism involves the simultaneous attack of the alcohol's oxygen on the isocyanate's carbon and the transfer of the hydroxyl proton to the isocyanate's nitrogen. kuleuven.benih.govrsc.org Computational studies have shown that the nucleophilic addition preferentially occurs across the N=C bond rather than the C=O bond. acs.orgnih.gov
For reactions with amines, the mechanism is also generally considered to be a direct nucleophilic addition. Depending on the acidity of the nucleophile and the basicity of any catalyst present, different mechanistic pathways can be favored. rsc.org With stronger nucleophiles like amines, a direct addition followed by proton transfer is typical. rsc.org
Cycloaddition Chemistry of this compound
The C=N and C=O double bonds within the isocyanate group allow it to participate in various cycloaddition reactions, providing routes to a wide array of heterocyclic compounds.
[2+2], [2+3], and [2+4] Cycloadditions for Heterocycle Synthesis
Isocyanates are versatile partners in cycloaddition reactions.
[2+2] Cycloadditions: These reactions typically involve the reaction of the isocyanate with an alkene or another cumulene. For example, the reaction of isocyanates with alkenes can lead to the formation of β-lactams. rsc.orgthieme-connect.deresearchgate.netresearchtrends.net The mechanism of these reactions can be either concerted or stepwise, potentially involving a diradical intermediate, depending on the electronic nature of the alkene. researchtrends.net Metal-catalyzed [2+2] cycloadditions of isocyanates have also been developed. nih.gov Nickel-catalyzed [2+2+2] cycloadditions of two isocyanate molecules with an allene (B1206475) provide access to dihydropyrimidine-2,4-diones. nih.gov Similarly, rhodium-catalyzed [2+2+2] cycloadditions with alkynes can yield indolizinones and quinolizinones. nih.gov
[2+3] Cycloadditions: 1,3-Dipolar cycloadditions involving isocyanates can be used to construct five-membered heterocycles. uchicago.edumdpi.com For instance, isocyanates can react with nitrile oxides, azides, or nitrones. uchicago.edu These reactions are valuable for creating complex heterocyclic frameworks. nih.govbeilstein-journals.org
[2+4] Cycloadditions (Diels-Alder Reactions): Isocyanates can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings. uc.pt These reactions are a powerful tool for the stereoselective synthesis of these ring systems. uc.pt Intramolecular versions of these reactions have been utilized for the synthesis of fused nitrogen heterocycles like hydroisoindoles and hydroisoquinolines. williams.edu
Isocyanate Dimerization and Trimerization Pathways
Under certain conditions, isocyanates can undergo self-addition reactions to form dimers and trimers.
Dimerization: The dimerization of isocyanates typically leads to the formation of a four-membered uretidinedione ring. This process can sometimes be an undesired side reaction, for example, during the storage of diisocyanates. uni-miskolc.hu
Trimerization: The trimerization of isocyanates results in the formation of a stable six-membered isocyanurate ring. This reaction is often catalyzed by various bases or specific catalysts and is a key reaction in the formation of polyisocyanurate foams.
Multicomponent Reactions (MCRs) Involving this compound
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy in constructing complex molecules. The unique reactivity of the isocyanate functional group makes it a valuable component in various MCRs.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govorganic-chemistry.org The generally accepted mechanism begins with the formation of an imine from the amine and carbonyl compound. This imine is then attacked by the isocyanide, followed by the addition of the carboxylate to the resulting nitrilium ion intermediate. beilstein-journals.orgbeilstein-journals.org A final Mumm rearrangement yields the stable dipeptide-like product. beilstein-journals.org
The introduction of stereoselectivity into the Ugi reaction is a significant challenge, with the outcome heavily dependent on the nature of the chiral component used. While chiral carboxylic acids often fail to induce significant stereoselectivity, the use of chiral amines is considered one of the most effective strategies for controlling the newly formed stereocenter. acs.org The use of chiral isocyanides, such as this compound, offers another avenue for inducing diastereoselectivity. typeset.ioresearchgate.net The principle relies on the chiral isocyanide differentiating the facial attack on the intermediate imine, leading to the preferential formation of one diastereomer. researchgate.net
Studies on related chiral isocyanides in Ugi-type reactions have demonstrated the potential for high diastereoselectivity. For instance, reactions employing rigid bicyclic imines and chiral isocyanides have been shown to produce Ugi products with high diastereomeric excess (de >88%). beilstein-journals.org The stereochemical integrity of the chiral isocyanide is crucial, as some, particularly α-isocyano esters, are prone to racemization under the reaction conditions. typeset.io
| Chiral Component Type | General Outcome | Example/Observation | Reference |
|---|---|---|---|
| Chiral Amine | Generally effective for inducing stereoselectivity. | Considered the best component for controlling the new stereocenter. | acs.org |
| Chiral Carboxylic Acid | Generally poor or no stereochemical control. | Attempts to induce diastereoselectivity often fail. | acs.orgtypeset.io |
| Chiral Isocyanide | Can induce diastereoselectivity, especially with other chiral inputs. | Used with chiral bicyclic imines to achieve high diastereomeric excess (de >88%). | beilstein-journals.org |
| Chiral Carbonyl | Generally has a limited influence on stereoselectivity. | Epimerization can occur at the α-position under reaction conditions. | acs.org |
The Bucherer–Bergs reaction is a classic MCR for synthesizing 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and an alkali metal cyanide. alfa-chemistry.comwikipedia.org The mechanism involves several steps, starting with the formation of an aminonitrile from the ketone/aldehyde. nih.gov A key part of the proposed mechanism involves the cyclization of an intermediate to form a 5-imino-oxazolidin-2-one, which then rearranges via a reactive isocyanate intermediate to yield the final hydantoin (B18101) product. wikipedia.orgnih.govrsc.orgresearchgate.net
While the standard Bucherer-Bergs reaction generates an isocyanate in situ, it does not typically employ a pre-formed isocyanate as a starting material. However, related transformations for hydantoin synthesis do utilize isocyanates directly. mdpi.com For example, hydantoins can be formed from the reaction of α-amino nitriles with organic isocyanates. mdpi.com Another related multicomponent protocol involves the reaction of an ethyl pyruvate, an amine (like p-anisidine), and an isocyanate (like phenyl isocyanate) to produce highly substituted hydantoin derivatives. semanticscholar.org In such reactions, this compound could theoretically be used as the isocyanate component, introducing a chiral element that could influence the stereochemical outcome of the resulting hydantoin product.
Computational and Theoretical Studies of Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving isocyanates, offering insights into transition states, reactive intermediates, and the origins of selectivity.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to map the potential energy surfaces of chemical reactions. beilstein-journals.org These calculations allow for the localization and characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net By comparing the calculated energies of different possible transition states, the most favorable reaction pathway and the rate-determining step can be identified. beilstein-journals.orgmdpi.com
For isocyanate reactions, DFT studies have been instrumental in understanding mechanisms such as urethane (B1682113) formation and carbodiimide (B86325) synthesis. For example, a theoretical study on the reaction of phenyl isocyanate and methanol (B129727) identified the transition states for both catalyst-free and DBU-catalyzed pathways, providing detailed geometric and energetic information. researchgate.net In another study, DFT calculations on the formation of diphenylcarbodiimide (B3054861) from phenyl isocyanate revealed a two-part mechanism and identified the rate-determining transition state, with a calculated activation enthalpy that was in excellent agreement with experimental kinetic data. mdpi.comresearchgate.net Although specific DFT studies on this compound were not identified, these examples demonstrate the power of the methodology to analyze its reactivity, predict reaction barriers, and understand the role of catalysts.
| Reaction Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Diphenylcarbodiimide formation from Phenyl Isocyanate | B3LYP/6-31G(d) with SMD solvent model | Calculated activation enthalpy (52.9 kJ/mol) matched experimental value (55.8 ± 2.1 kJ/mol), validating the proposed mechanism. | mdpi.comresearchgate.net |
| Urethane formation from Phenyl Isocyanate and Methanol | B3LYP/6-31G(d) | Optimized geometries of reaction complexes, transition states, and intermediates, elucidating the catalytic effect of DBU. | researchgate.net |
| Reaction of Chlorosulfonyl Isocyanate with an Imide | B3LYP/6-311++G(d,p) | Calculated the relative energy profile, identifying the rate-determining steps for the formation of different products. | beilstein-journals.org |
While quantum mechanics is ideal for studying individual reaction steps, Molecular Dynamics (MD) simulations are employed to model the behavior of molecules on a larger scale, including solvent effects and the dynamics of reactive intermediates. MD simulations can provide insights into the free-energy landscapes of reactions and the intermolecular interactions that govern reactivity. cnr.itresearchgate.net
The application of fully atomistic MD simulations to isocyanate systems has been somewhat limited by the challenge of developing accurate force fields—the parameters that define the potential energy of the system. mdpi.com Despite this, MD simulations coupled with advanced techniques like metadynamics have been used to investigate the reaction of methane (B114726) and isocyanic acid to form methyl isocyanate on interstellar ice surfaces. cnr.it These simulations revealed that the ice environment significantly alters the free-energy surface, lowering the energy barriers compared to the gas phase. cnr.it Such studies highlight the potential of MD simulations to understand how the reaction environment influences the behavior of reactive intermediates involving the isocyanate group.
Predicting the outcome of a chemical reaction, particularly its stereoselectivity, is a major goal of computational chemistry. rsc.org For stereoselective reactions involving chiral reagents like this compound, computational models can rationalize and predict which stereoisomer will be formed preferentially.
One approach involves using quantum chemical calculations (like DFT) to model the transition states leading to the different possible stereoisomers. The calculated energy difference between these competing transition states (ΔΔG‡) directly correlates to the enantiomeric or diastereomeric ratio of the products. nih.gov This method allows for a quantitative understanding of how steric and electronic effects in the transition state structure dictate the stereochemical outcome. nih.gov
A more recent approach involves the use of machine learning (ML). nih.gov In this methodology, a model is trained on a dataset of known reactions with their observed stereoselectivities. nih.gov The model learns the complex relationship between the features of the reactants, catalysts, and solvents, and the stereochemical outcome. nih.gov ML methods such as Random Forest and LASSO have been developed to quantitatively predict the enantioselectivity of reactions, providing a powerful tool for catalyst design and reaction optimization. nih.govnih.gov These predictive models offer a path to accelerate the discovery of new, highly selective transformations.
Applications of R + 1 Phenylpropyl Isocyanate in Advanced Asymmetric Synthesis
Chiral Derivatizing Agents for Enantiomeric Purity Determination
(R)-(+)-1-Phenylpropyl isocyanate serves as an effective chiral derivatizing agent, converting enantiomeric mixtures into diastereomers that can be separated and quantified using standard chromatographic techniques. This process is fundamental for assessing the success of asymmetric reactions.
Resolution of Secondary Alcohols and Hydroxy Fatty Acids
The derivatization of secondary alcohols and hydroxy fatty acids with this compound to form diastereomeric carbamates is a well-established method for their resolution. nih.gov This technique is particularly powerful for determining the configuration and enantiomeric excess of these compounds. For instance, the reaction of a racemic secondary alcohol with this compound yields two diastereomeric carbamates. These diastereomers exhibit different physicochemical properties, which allows for their separation by chromatography.
Research has demonstrated the successful separation of diastereomeric carbamates derived from medium- to long-chain secondary alcohols and hydroxy fatty acids. nih.gov For example, the diastereomeric carbamates of (+/-)-heptadecan-7-ol and (+/-)-12-hydroxyoctadecanoic acid methyl ester have been effectively separated using gas-liquid chromatography. nih.gov This highlights the exceptional separating power of the carbamates formed from this compound, even for analytes where the stereogenic center is distant from the functional group. nih.gov It has been consistently observed that saturated derivatives exhibit higher resolution factors compared to their unsaturated counterparts. nih.gov
The utility of isocyanates as chiral derivatizing agents extends to a variety of alcohols. researchgate.netchemicalbook.com The formation of diastereomeric esters from the reaction with chiral acids is another powerful method for the resolution of alcohols and the determination of their absolute configuration. tcichemicals.com
Application in Analytical Chromatography (GC, HPLC) for Stereoisomer Separation
The diastereomers formed by derivatizing enantiomeric mixtures with this compound are readily separable by common analytical chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.govsielc.com
In GC analysis, the separation of 1-phenylethylcarbamates of secondary alcohols has been systematically evaluated. nih.gov The resolution is dependent on the position of the stereogenic center within the molecule. This method has proven effective for a range of compounds including alkanols (C15-C18), alkenols (C15-C18), and hydroxy fatty acids (C14-C18). nih.gov
Similarly, HPLC is a powerful tool for separating these diastereomeric derivatives. The choice of stationary and mobile phases can be optimized to achieve baseline separation of the diastereomers, allowing for accurate quantification of each enantiomer. researchgate.netresearchgate.net For example, reversed-phase HPLC has been successfully used to separate the diastereomeric thiourea (B124793) derivatives of β-blockers formed with a chiral isothiocyanate derivatizing agent. researchgate.net
Interactive Data Table: Chromatographic Separation of Derivatized Enantiomers
| Analyte Class | Derivatizing Agent | Chromatographic Technique | Key Findings |
| Secondary Alcohols | This compound | Gas Chromatography (GC) | Successful resolution of medium- to long-chain alkanols and alkenols. nih.gov |
| Hydroxy Fatty Acids | This compound | Gas-Liquid Chromatography | Effective separation of diastereomeric carbamates, even with remote stereocenters. nih.gov |
| β-Blockers | (1R,2R)-DANI | Reversed-Phase HPLC | Baseline separation of thiourea diastereomers with optimized mobile phases. researchgate.net |
Asymmetric Catalysis and Reagent Design
Beyond its role in analysis, this compound and related chiral structures are integral to the design of catalysts and reagents for asymmetric synthesis, where the goal is to create a specific enantiomer of a product.
Role in Metal-Catalyzed Asymmetric Transformations (e.g., Hydrogenation, Epoxidation)
Chiral ligands are essential for metal-catalyzed asymmetric transformations, and the principles of chirality embodied by this compound are relevant to their design. While not directly used as a ligand in the provided research, the concept of a rigid chiral scaffold influencing the stereochemical outcome of a reaction is central.
In asymmetric hydrogenation , chiral ligands coordinate to a metal center (e.g., rhodium, iridium) to create a chiral catalytic environment. acs.org This environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the hydrogenated product. For example, iridium complexes with chiral phosphine/oxazoline ligands are effective for the enantioselective hydrogenation of imines. acs.org
In asymmetric epoxidation , chiral ligands, often of the salen or salalen type, are used with metals like titanium or iron to catalyze the enantioselective formation of epoxides from alkenes. acs.orgmdpi.com The stereochemistry of the ligand dictates the facial selectivity of the epoxidation, resulting in high enantiomeric excesses of the desired epoxide. acs.org The development of chiral diarylated sulfoxide-oxazoline (ArSOX) ligands for palladium-catalyzed asymmetric allylic C-H oxidation demonstrates the continuous innovation in ligand design for achieving high enantioselectivity. google.com
Contributions to Organocatalytic Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, amides, and ureas, conceptually related to the derivatives of this compound, are prominent classes of organocatalysts.
Chiral Brønsted bases, for example, can catalyze a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereocontrol. rsc.org Similarly, organocatalytic transfer hydrogenation using chiral phosphoric acids or their derivatives can produce highly enantioenriched products. nih.gov A notable application is the asymmetric synthesis of 1,1-diarylethanes, which show significant cytotoxicity against human cancer cell lines. nih.gov
Furthermore, the development of enantioselective organocatalytic amine-isocyanate capture-cyclization reactions highlights the direct use of isocyanates in constructing chiral cyclic ureas. nih.gov In these reactions, a chiral bis(amidine) catalyst controls the enantioselectivity of the cyclization of an allylic amine with an isocyanate. nih.gov
Stereoselective Construction of Complex Molecular Architectures
The principles of stereocontrol demonstrated by this compound are fundamental to the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals.
The stereoselective synthesis of complex targets often involves multiple steps where chirality is introduced and relayed. For instance, the synthesis of the natural alkaloid (−)-adaline involves an intramolecular conjugate addition of a nitrogen atom to a cyclic enone system, a key step that is influenced by the stereochemistry of an isocyanate intermediate. mdpi.com
In another example, the stereoselective synthesis of a new class of inhibitors of human Δ8,7-sterol isomerase starts with a stereoselective introduction of a methyl group, followed by a series of functionalizations that lead to cis-configured amino alcohols with high inhibitory activity. nih.gov This demonstrates how precise control over stereochemistry at each step is crucial for achieving the desired biological activity.
The development of tandem reactions, where multiple bonds are formed in a single operation with high stereoselectivity, is a key strategy for the efficient construction of complex molecules. organic-chemistry.org These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome.
Enantioselective C-C and C-N Bond Formations
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high enantioselectivity is a cornerstone of modern organic synthesis. acs.orgsnnu.edu.cn Chiral auxiliaries and reagents play a pivotal role in these transformations, guiding the stereochemical outcome of the reaction. This compound can be employed as a chiral derivatizing agent to facilitate such enantioselective bond formations.
In this approach, the isocyanate reacts with a prochiral substrate containing a nucleophilic group (e.g., an amine or alcohol) to form a chiral urea (B33335) or carbamate (B1207046) adduct. The phenylpropyl group, with its defined stereocenter, acts as a chiral auxiliary. This auxiliary can then direct a subsequent bond-forming reaction, such as an alkylation, addition, or coupling reaction, to occur on the substrate with a high degree of stereocontrol. The steric and electronic properties of the chiral auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus leading to the preferential formation of one enantiomer of the product.
Transition-metal-catalyzed cross-coupling reactions are a powerful method for constructing C-C bonds. nih.gov While many of these reactions focus on coupling sp²-hybridized carbons, significant progress has been made in alkyl-alkyl cross-couplings. nih.gov In a hypothetical context, a substrate modified with this compound could be used in a directed cross-coupling reaction. The urea or carbamate moiety could chelate to a metal catalyst, positioning it to effect a C-C bond formation at a nearby position with the stereochemistry being influenced by the chiral center of the isocyanate derivative.
Similarly, in C-N bond formation, hydroamination reactions represent a direct method for adding N-H bonds across unsaturated C-C bonds. snnu.edu.cn The use of chiral ligands with metal catalysts, such as nickel, has enabled asymmetric hydroamination. snnu.edu.cn this compound can be used to prepare chiral nucleophiles. For example, its reaction with an amine can generate a chiral urea, which could then participate in a diastereoselective Michael addition to an α,β-unsaturated system, thereby forming a C-N bond with a controlled stereochemistry influenced by the isocyanate-derived chiral center. After the desired bond formation, the chiral auxiliary can be cleaved from the molecule, yielding the enantioenriched product and allowing for the potential recovery of the chiral auxiliary.
Table 1: Hypothetical Application in Enantioselective C-N Bond Formation
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
| 1 | Chiral Auxiliary Attachment | Prochiral Amine, this compound | Chiral Urea Adduct | Introduction of a stereodirecting group. |
| 2 | Diastereoselective C-N Bond Formation | Michael Acceptor (e.g., α,β-unsaturated ester), Base | Diastereomerically enriched β-amino acid derivative | Formation of the target C-N bond with controlled stereochemistry. |
| 3 | Auxiliary Cleavage | Hydrolysis (e.g., acid or base) | Enantioenriched β-amino acid | Release of the final product and recovery of the chiral auxiliary. |
Synthesis of Chiral Pharmaceutical Intermediates
The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.govnih.gov Consequently, the synthesis of chiral pharmaceutical intermediates with high enantiomeric purity is a critical step in drug manufacturing. nih.govnih.gov this compound serves as a valuable chiral building block for the synthesis of these intermediates.
One primary application is its use as a chiral resolving agent. A racemic mixture of a key intermediate, such as an amine or alcohol, can be reacted with this compound. This reaction produces a mixture of two diastereomeric urea or carbamate derivatives. Because diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated using standard techniques like crystallization or chromatography. Once separated, the pure diastereomer can be subjected to a chemical transformation (e.g., hydrolysis) to cleave the isocyanate-derived auxiliary, liberating the desired enantiomer of the pharmaceutical intermediate in high purity.
Furthermore, this compound can be incorporated directly into the final molecular structure as a key chiral synthon. Its reaction with a suitable nucleophile can establish a critical stereocenter in the synthetic pathway of an active pharmaceutical ingredient (API). For instance, the formation of chiral ureas or carbamates is a common strategy in drug design. The specific stereochemistry provided by the (R)-(+)-1-phenylpropyl group can be essential for the molecule's ability to bind to its biological target. Engineered enzymes are also used to catalyze C-H amination to construct chiral heterocycles, though these can be hampered by the formation of isocyanate byproducts via Curtius rearrangement. rsc.org
Table 2: Potential Chiral Intermediates from this compound
| Intermediate Class | Synthetic Strategy | Potential Application |
| Chiral Amines | Resolution of a racemic amine via diastereomeric urea formation. | Building blocks for various APIs. |
| Chiral Alcohols | Resolution of a racemic alcohol via diastereomeric carbamate formation. | Precursors for esters and ethers in drug molecules. |
| β-Amino Acids | Diastereoselective addition to a chiral imine derived from the isocyanate. | Components of peptidomimetics and other bioactive compounds. organic-chemistry.org |
| Chiral Heterocycles | Intramolecular cyclization of a derivative formed from the isocyanate. | Core structures in many pharmaceuticals, such as oxazolidinones. rsc.org |
Development of Chiral Polymers
Chiral polymers, particularly those with a controlled helical structure, are of significant interest in materials science for applications in chiral separations, asymmetric catalysis, and sensing. While the user's prompt specifies polyisocyanides, it is important to clarify that isocyanates (R-N=C=O) polymerize to form polyisocyanates, which are analogues of nylon-1, whereas isocyanides (R-N≡C) polymerize to form polyisocyanides. wikipedia.orgtypeset.io Given the starting material, this section will focus on the synthesis of chiral polyisocyanates.
The polymerization of isocyanates can lead to rigid, helical polymer chains due to steric hindrance between the side chains and the carbonyl groups on the polymer backbone. acs.org When a chiral, single-enantiomer isocyanate monomer like this compound is used, the polymerization can proceed with a strong preference for one helical screw-sense (either a right-handed or left-handed helix). This results in a macromolecule with a stable, well-defined chiral secondary structure.
Living anionic polymerization is a powerful technique for synthesizing polyisocyanates with controlled molecular weights and low dispersity. acs.org The polymerization is typically initiated by a nucleophile, such as a sodium cyanide or an organometallic species. The use of this compound as the monomer in such a polymerization would yield optically active, helical poly((R)-1-phenylpropyl isocyanate). The properties of this chiral polymer, including its helical pitch and stability, would be determined by the structure of the monomer side chain. These chiral polymers can be used as chiral stationary phases (CSPs) in chromatography for the separation of enantiomers. mdpi.com
Table 3: Characteristics of Poly((R)-1-Phenylpropyl Isocyanate)
| Property | Description | Source of Chirality | Potential Application |
| Primary Structure | Repeating -(N(R)-C(O))- units with R = (R)-1-phenylpropyl. | The chiral center in each monomer side chain. | Base material for functional polymers. |
| Secondary Structure | Rigid helical conformation (e.g., 8/3 helix). | Preferential screw-sense induced by the chiral side chains. | Chiral stationary phase for HPLC. mdpi.com |
| Optical Activity | High specific rotation due to the combination of chiral centers and helical structure. | Both the monomer's stereocenter and the macromolecular helicity. | Chiral recognition and sensing. |
| Synthesis Method | Living anionic polymerization. | This compound monomer. | Controlled synthesis of well-defined chiral materials. acs.org |
Advanced Analytical and Spectroscopic Characterization Techniques
Vibrational Spectroscopy for Chiral Recognition and Structural Elucidation
Vibrational spectroscopy probes the discrete energy levels associated with molecular vibrations, offering a fingerprint unique to the molecule's structure and stereochemistry.
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. nih.govcore.ac.uk It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netbruker.com Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra, making this technique exceptionally sensitive to stereochemistry. bruker.com
For (R)-(+)-1-Phenylpropyl isocyanate, the VCD spectrum provides an experimental signature of its three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as Density Functional Theory (DFT). rsc.org A strong correlation between the experimental and the calculated spectrum for the (R)-enantiomer allows for an unambiguous assignment of its absolute configuration. core.ac.ukarxiv.org This method is particularly valuable as it is highly sensitive to the subtle conformational details that define the molecule's chirality. rsc.org
Infrared (IR) and Raman spectroscopies are standard methods for identifying the functional groups within a molecule. wiley.com For this compound, the most prominent feature in its IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.net This peak typically appears in the 2275–2240 cm⁻¹ region. researchgate.net
Other characteristic absorptions confirm the presence of the phenyl and propyl moieties. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹. The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1600–1450 cm⁻¹ region. wiley.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the non-polar bonds of the molecule, such as the aromatic ring modes. spectrabase.com
Table 1: Characteristic Vibrational Frequencies for 1-Phenylpropyl Isocyanate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -N=C=O | Asymmetric Stretch | 2275 - 2240 | Very Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
Note: Data is based on characteristic frequencies for phenyl and isocyanate functional groups. wiley.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of this compound.
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phenyl ring (typically in the 7.2-7.4 ppm range). The methine proton (-CH) adjacent to the phenyl group and the isocyanate group would appear as a triplet. The methylene (B1212753) protons (-CH₂) of the propyl group are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and would ideally appear as a complex multiplet. The terminal methyl protons (-CH₃) would appear as a triplet further upfield.
¹³C NMR: The ¹³C spectrum would show characteristic signals for the aromatic carbons, with the ipso-carbon (the one attached to the propyl group) being distinct. oregonstate.edu The highly deshielded carbon of the isocyanate group (-N=C=O) would appear significantly downfield, often in the 120-130 ppm range. chemicalbook.com The carbons of the propyl chain (methine, methylene, and methyl) would also show distinct resonances.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C₆H₅- | Aromatic | 7.4 - 7.2 | 140 - 126 |
| -CH(NCO)- | Methine | ~4.7 (t) | ~58 |
| -CH₂- | Methylene | ~1.8 (m) | ~31 |
| -CH₃ | Methyl | ~0.9 (t) | ~11 |
Note: Values are estimates based on data for analogous compounds like (R)-(+)-1-phenylethyl isocyanate and general NMR principles. oregonstate.educhemicalbook.comwiley-vch.de
While standard NMR confirms the structure, advanced techniques are often required to verify stereochemical purity. One common method involves the use of chiral derivatizing agents. researchgate.net Reacting the isocyanate with a chiral alcohol of known configuration would produce diastereomeric ureas. These diastereomers have distinct NMR spectra, allowing for the quantification of the enantiomeric excess of the original isocyanate. aocs.org
Alternatively, chiral solvating agents or chiral lanthanide shift reagents can be used. researchgate.netaocs.org These agents form transient diastereomeric complexes with the enantiomers of the analyte, inducing chemical shift differences (Δδ) between the signals of the (R) and (S) forms, which can be observed directly in the NMR spectrum. Two-dimensional NMR techniques like NOESY can be used to establish through-space proximities between protons, helping to confirm the molecule's three-dimensional conformation in solution. wordpress.com
Mass Spectrometry (MS) for Molecular Characterization and Fragment Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.
For this compound (C₁₀H₁₁NO), the molecular weight is 161.20 g/mol . guidechem.com In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at an m/z of 161 or 162, respectively.
The fragmentation pattern is highly diagnostic of the structure. Key fragmentation pathways would likely include:
Benzylic cleavage: The bond between the chiral carbon and the ethyl group is prone to breaking, leading to a stable benzylic cation. Cleavage of the C-C bond alpha to the phenyl ring would yield a prominent fragment ion.
Loss of the isocyanate group: Neutral loss of the -NCO moiety (42 Da) is a possible fragmentation pathway.
Rearrangements: McLafferty-type rearrangements involving the propyl chain and the phenyl ring can also lead to characteristic fragment ions.
Analysis of these fragments allows for the confirmation of the molecular structure and the connectivity of the phenyl, propyl, and isocyanate components. nih.govamericanlaboratory.com
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 132 | [C₉H₁₀N]⁺ | Loss of ethyl radical (-C₂H₅) |
| 119 | [C₈H₉N]⁺ | Loss of isocyanate radical (-NCO) |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation |
Note: Fragmentation is predictive and based on general principles of mass spectrometry.
Chromatographic Methods for Quantitative and Qualitative Analysis of Enantiomers
The quantitative and qualitative analysis of enantiomers like this compound and its (S)-(-) counterpart is predominantly achieved through chiral chromatography. This separation technique is essential as enantiomers possess identical physical and chemical properties in an achiral environment, yet often exhibit different biological activities. pharmaknowledgeforum.com
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the direct separation of enantiomers. The choice between GC and HPLC largely depends on the analyte's volatility and thermal stability. researchgate.net Chiral GC is suitable for volatile compounds, offering high efficiency and fast analysis times. pharmaknowledgeforum.com The separation mechanism relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netgcms.cz Cyclodextrin-based stationary phases are among the most popular and widely used for chiral GC separations. pharmaknowledgeforum.com
Chiral HPLC is arguably the most versatile and widely used technique for enantiomer resolution, applicable to a broad range of compounds. phenomenex.com The direct approach involves passing the enantiomeric mixture through a column containing a CSP. chromatographyonline.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective for separating a wide variety of chiral compounds, including those with aromatic groups. science.govchromatographyonline.com Separation is typically achieved in either normal-phase (using non-polar mobile phases like hexane-isopropanol mixtures) or reversed-phase modes. chromatographyonline.com
Interactive Table 1: Representative Chiral Chromatography Conditions
This table illustrates typical starting conditions for the chiral separation of aromatic compounds applicable to this compound.
Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Profiling
Hyphenating chromatographic techniques with mass spectrometry (MS) combines the powerful separation capabilities of chromatography with the sensitive and specific detection and identification provided by MS.
Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze volatile compounds. Following separation on a chiral GC column, the analyte enters the mass spectrometer, which provides information on its molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint. This confirms the identity of the eluting compound and can be used to analyze for impurities. epa.govnih.gov While only a fraction of organic material is typically suitable for direct GC-MS analysis, it is highly effective for characterizing apolar species. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. nih.gov For isocyanates, derivatization is often performed prior to analysis to create more stable urea (B33335) derivatives, which can then be readily analyzed. nih.govdiva-portal.org Phenyl isocyanate itself has been used as a derivatizing agent to label peptides for quantitative LC-MS/MS analysis, demonstrating the high reactivity of the isocyanate group that these methods leverage. nih.gov Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for accurate quantification of the target compound even in complex mixtures. nih.gov
Interactive Table 2: Principles of Hyphenated Techniques for Isocyanate Analysis
Emerging Spectroscopic Methods for In Situ Reaction Monitoring and Process Analytical Technology
Process Analytical Technology (PAT) aims to improve manufacturing through timely measurements that provide insight into and control over critical process parameters. Spectroscopic methods are at the forefront of this initiative, enabling real-time, non-destructive analysis. researchgate.net
Near-Infrared (NIR) Spectroscopy for Rapid Content Determination
Near-Infrared (NIR) spectroscopy has emerged as a robust and rapid analytical tool for the in-situ monitoring of chemical reactions, including polyurethane production. metrohm.comnih.gov Its primary advantage is the ability to perform fast, non-destructive measurements directly in a reactor or process line using fiber-optic probes, eliminating the need for sample preparation. metrohm.commetrohm.com
For the synthesis or subsequent reactions of this compound, NIR spectroscopy is ideal for monitoring the concentration of the isocyanate (-N=C=O) functional group in real-time. abb.comguided-wave.com The strong, characteristic absorption of the N=C=O stretching vibration in the mid-infrared spectrum (around 2270 cm⁻¹) gives rise to overtone and combination bands in the NIR region that can be quantitatively measured. mdpi.com By tracking the decrease of this specific NIR signal, one can monitor the consumption of the isocyanate, determine reaction kinetics, and identify the reaction endpoint with high precision. guided-wave.com This real-time information allows for improved process control, ensuring consistent product quality and optimizing reaction time. nih.gov The entire analysis can often be completed in under a minute. metrohm.comyoutube.com
Interactive Table 3: Application of NIR Spectroscopy in Isocyanate Process Monitoring
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes for Chiral Isocyanates
The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. chemistryjournals.netrsc.org Traditional methods for synthesizing isocyanates often rely on hazardous reagents like phosgene (B1210022). researchgate.net Consequently, a significant area of future research will be the development of greener synthetic routes for chiral isocyanates.
Key research directions include:
Phosgene-Free Synthesis: Exploring alternatives to phosgene is a primary goal for sustainable isocyanate production. rsc.orgresearchgate.net Methods such as the catalytic carbonylation of nitro compounds and rearrangements like the Curtius, Hoffman, and Lossen reactions are being investigated as greener alternatives. beilstein-journals.org The Staudinger–aza-Wittig reaction, particularly when adapted for microwave-assisted synthesis, presents a versatile and more environmentally benign pathway to isocyanates from azides. beilstein-journals.org
Use of Renewable Feedstocks: The transition from petrochemical-based starting materials to renewable, bio-based feedstocks is a critical aspect of green chemistry. chemistryjournals.netresearchgate.net Research into synthesizing chiral amines, the precursors to chiral isocyanates, from renewable sources will be a key focus. This includes leveraging biocatalysis and metabolic engineering to produce enantiomerically pure starting materials.
Alternative Solvents and Catalysts: The use of safer, alternative solvents like water, ionic liquids, and supercritical fluids can significantly reduce the environmental impact of chemical synthesis. chemistryjournals.net Future work will likely involve optimizing reaction conditions for chiral isocyanate synthesis in these green solvents. Additionally, the development of highly efficient and recyclable catalysts will be crucial for improving the atom economy and sustainability of these processes.
Exploration of New Catalytic Asymmetric Reactions with (R)-(+)-1-Phenylpropyl Isocyanate
The field of catalytic asymmetric synthesis is rapidly evolving, providing powerful tools for the construction of complex chiral molecules. researchgate.netnih.govfrontiersin.org this compound serves as a valuable chiral building block in these transformations. Future research will focus on expanding its reaction scope.
Promising areas of investigation include:
Multicomponent Reactions (MCRs): Isocyanate-based MCRs are highly efficient for creating molecular complexity in a single step. nih.gov Future efforts will likely focus on designing new MCRs that utilize this compound to generate novel, stereochemically defined scaffolds for applications in drug discovery and materials science. nih.gov
Novel Catalyst Development: The design and synthesis of new chiral catalysts, including organocatalysts, transition-metal complexes, and enzymes, will continue to be a major research area. mdpi.com These catalysts can enable new types of asymmetric transformations involving this compound with high levels of stereocontrol.
Enantioselective Cycloaddition Reactions: Cycloaddition reactions are powerful methods for constructing cyclic compounds. Research into new catalytic systems that can promote enantioselective cycloadditions with this compound will lead to the synthesis of novel heterocyclic compounds with potential biological activity.
Advanced Computational Design and Prediction of this compound Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. purdue.edu For this compound, computational methods can provide deep insights into its reactivity and guide the design of new experiments.
Future computational research will likely involve:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the transition states of reactions involving this compound. researchgate.net This allows for the prediction of reaction pathways, activation energies, and the origins of stereoselectivity, which is crucial for optimizing existing reactions and discovering new ones. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different solvent environments and its interactions with catalysts and other reactants. nih.gov This is particularly important for understanding the behavior of polyisocyanates and other materials derived from this monomer.
Predictive Modeling for Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity for reactions involving chiral isocyanates. mdpi.com By modeling the catalyst-substrate interactions, researchers can rationally design catalysts that are tailored for specific transformations.
Expansion of Applications in Complex Molecule Synthesis and Advanced Materials Science
The unique properties of this compound make it a versatile building block for a wide range of applications, from the synthesis of biologically active molecules to the creation of advanced materials. novapublishers.com
Future applications are expected in the following areas:
Synthesis of Bioactive Compounds: Chiral isocyanates are valuable reagents in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.orgnovapublishers.com The stereocenter in this compound can be used to control the stereochemistry of the final product, which is often critical for its biological activity. For instance, it can be used in the synthesis of potential enzyme inhibitors. mdpi.com
Development of Novel Polymers: Isocyanates are the key monomers for the production of polyurethanes. nih.gov The use of chiral isocyanates like this compound can lead to the development of novel polyurethanes with unique properties, such as helical structures that can mimic peptides. acs.org These materials could have applications in areas like biomaterials and chiral separations.
Surface Modification and Nanomaterials: The high reactivity of the isocyanate group makes it suitable for surface modification of various materials, including cellulose (B213188) and nanomaterials. nih.govmdpi.com Modifying surfaces with this compound can introduce chirality and alter the surface properties, leading to new applications in areas like enantioselective catalysis and sensing.
Integration of Artificial Intelligence and Machine Learning in Isocyanate Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules and materials. renewablematter.euresearchgate.net The application of these technologies to isocyanate research is a promising future direction.
Key areas for the integration of AI and ML include:
Predictive Modeling of Reaction Outcomes: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the yield and stereoselectivity. rsc.org This can significantly speed up the process of reaction optimization for syntheses involving this compound.
Discovery of New Materials: AI can be used to design new polymers and materials with desired properties. thechemicalengineer.com For example, ML models can be used to predict the properties of polyurethanes based on the structure of the isocyanate monomer, enabling the in-silico design of new materials with tailored characteristics. Companies like Dow Chemical are already using machine learning to develop new polyurethane formulations. emerj.com
Automated Synthesis: The combination of AI with robotic systems can enable the automated synthesis and testing of new compounds and materials. This high-throughput approach can dramatically accelerate the research and development cycle for new applications of this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-(+)-1-phenylpropyl isocyanate derivatives for reproducible yields?
- Methodological Answer : The synthesis typically involves reacting (R)-(+)-1-phenylpropan-1-amine with thiophosgene or carbon disulfide under controlled conditions. Key parameters include reaction time (e.g., 4–6 hours at 0–5°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios (1:1.2 amine to thiophosgene). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures enantiomeric purity >98% . For reproducibility, monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm structure via -NMR (characteristic signals at δ 7.60–7.30 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirm the isocyanate group (C=O stretch at ~1690–1665 cm) and thiocarbonyl (C=S at ~1246–1224 cm) .
- NMR : Use - and -NMR to verify stereochemistry and substituent effects. For example, the chiral center’s protons appear as distinct doublets (δ 4.50–4.20 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] for CHNOS: calc. 218.0641, obs. 218.0638) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid skin contact due to potential sensitization risks. Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Emergency protocols should include neutralization with ethanol/water mixtures (1:1) to deactivate residual isocyanate .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the bioactivity of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing (e.g., -NO) or donating groups (e.g., -OCH) via Friedel-Crafts alkylation. Assess bioactivity through enzyme inhibition assays (e.g., urease inhibition using jack bean urease). For example, derivatives with para-nitro groups show IC values of 12.3 ± 1.2 µM compared to 28.5 ± 2.1 µM for unsubstituted analogs. Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with binding affinity .
Q. What mechanistic insights explain contradictions in reaction outcomes when using this compound in cyclization reactions?
- Methodological Answer : Divergent pathways (e.g., thiosemicarbazide vs. triazole formation) depend on base strength (NaOH vs. KCO) and solvent polarity. For example, NaOH in ethanol promotes dehydrative cyclization to 1,2,4-triazoles (yield: 85%), while weaker bases yield thiosemicarbazides (yield: 60%). Monitor intermediates via LC-MS and DFT calculations (Gaussian 09) to validate transition states .
Q. How can computational models predict the chiral recognition of this compound in asymmetric catalysis?
- Methodological Answer : Perform molecular dynamics simulations (AMBER) to study host-guest interactions in chiral environments (e.g., β-cyclodextrin). Compare enantioselectivity (ee%) data from HPLC (Chiralpak IA column) with computed binding energies. For instance, ΔΔG = −2.3 kcal/mol correlates with 90% ee for the R-enantiomer .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the stability of this compound in aqueous media?
- Methodological Answer : Stability varies with pH and temperature. At pH 7.0 (25°C), hydrolysis half-life is ~2 hours (monitored via -NMR loss of isocyanate signal), while at pH 9.0, it drops to 20 minutes. Contradictions arise from differing buffer systems (phosphate vs. Tris), which may catalyze degradation .
Experimental Design
Q. How to design a study investigating the environmental impact of this compound degradation products?
- Methodological Answer :
- Sample Preparation : Hydrolyze the compound in simulated wastewater (pH 7.4, 25°C).
- Analytics : Use GC-MS (Agilent 7890B) to identify byproducts (e.g., phenylpropylamine).
- Toxicity Assays : Test on Daphnia magna (LC at 48 hours) and algal growth inhibition (OECD 201). Correlate degradation kinetics (HPLC) with ecotoxicological endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
